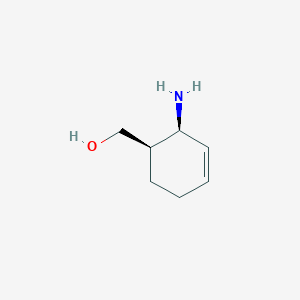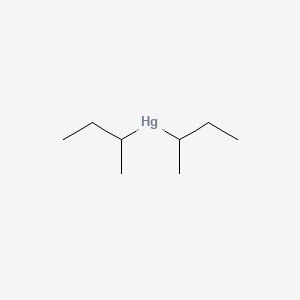
MERCURY, DI-sec-BUTYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, di-sec-butyl- is an organomercury compound where two sec-butyl groups are bonded to a mercury atom. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes. they are also recognized for their toxicity and environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercury, di-sec-butyl- can be synthesized using the Grignard reagent method. This involves the reaction of sec-butylmagnesium bromide with mercuric chloride. The reaction proceeds as follows:
- Preparation of sec-butylmagnesium bromide by reacting sec-butyl bromide with magnesium in dry ether.
- Reaction of the prepared Grignard reagent with mercuric chloride to form mercury, di-sec-butyl-.
The reaction conditions typically require an inert atmosphere to prevent oxidation and moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production of mercury, di-sec-butyl- is less common due to the toxicity of mercury compounds. when produced, it follows similar synthetic routes as described above, with stringent controls to manage and mitigate the release of mercury into the environment.
Análisis De Reacciones Químicas
Types of Reactions
Mercury, di-sec-butyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Various organomercury compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Mercury, di-sec-butyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: Used in the production of certain types of catalysts and in the study of reaction mechanisms involving mercury compounds
Mecanismo De Acción
The mechanism of action of mercury, di-sec-butyl- involves the interaction of the mercury atom with various molecular targets. Mercury can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, causing toxic effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar structure with two ethyl groups.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Uniqueness
Mercury, di-sec-butyl- is unique due to the presence of sec-butyl groups, which provide different steric and electronic properties compared to other organomercury compounds. This can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
691-88-3 |
|---|---|
Fórmula molecular |
C8H18Hg |
Peso molecular |
314.82 g/mol |
Nombre IUPAC |
di(butan-2-yl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*3H,4H2,1-2H3; |
Clave InChI |
WMBMHYBGXVKXNB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Hg]C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


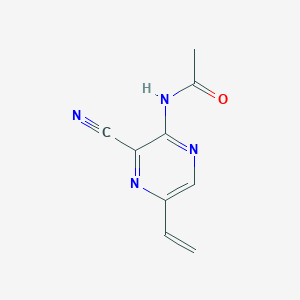
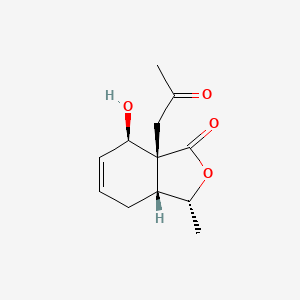
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

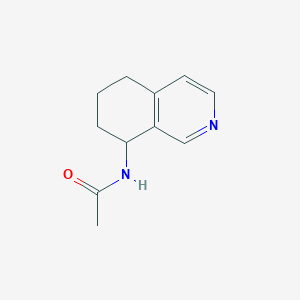
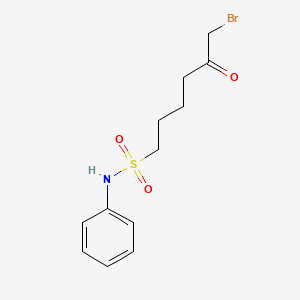
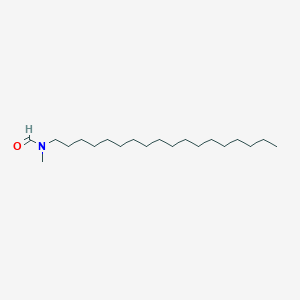
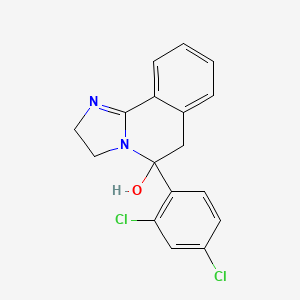
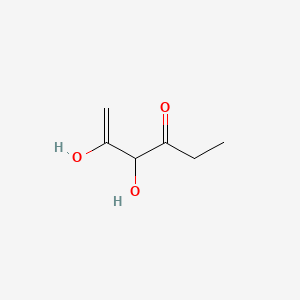

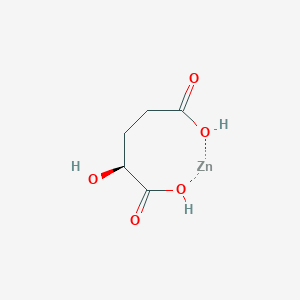
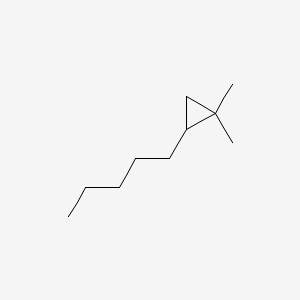
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
